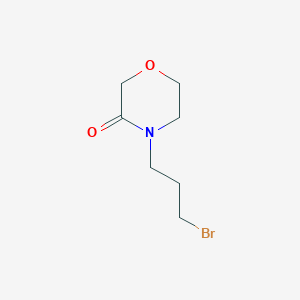
(2E)-1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one, or DMPPMP for short, is an organic compound derived from a combination of both aliphatic and aromatic molecules. It is a colorless, liquid compound with a boiling point of 218°C and a melting point of -51°C. DMPPMP is known to have a wide range of scientific applications, including in the fields of chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
DMPPMP has a wide range of scientific applications, including in the fields of chemistry, biochemistry, and pharmacology. In chemistry, DMPPMP is used as a reagent in a variety of reactions, such as the Wittig-Horner reaction, Grignard reactions, and alkylation reactions. In biochemistry, it is used as a substrate in enzyme-catalyzed reactions, as well as in the synthesis of other compounds. In pharmacology, it is used as a starting material in the synthesis of various drugs, as well as in the study of drug metabolism.
Mecanismo De Acción
The mechanism of action of DMPPMP is largely unknown. However, it is believed that its biological activity is due to its ability to interact with a variety of enzymes and receptors. Specifically, it is thought to act as an agonist at the 5-HT2A serotonin receptor, as well as the CB1 and CB2 cannabinoid receptors. Additionally, DMPPMP is known to interact with several enzymes, including cytochrome P450, monoamine oxidase, and acetylcholinesterase.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPPMP are largely unknown. However, it is believed to have both agonist and antagonist effects on a variety of receptors and enzymes, as discussed above. Additionally, DMPPMP has been found to have anticonvulsant, anxiolytic, and antidepressant effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DMPPMP in laboratory experiments include its low cost, its availability, and its relatively low toxicity. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. The main limitation of using DMPPMP in lab experiments is its lack of specificity; it has been found to interact with a variety of receptors and enzymes, making it difficult to study its specific effects.
Direcciones Futuras
The potential future directions for DMPPMP are numerous. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further studies are needed to explore its potential therapeutic applications. Additionally, further studies are needed to explore its potential use as a drug delivery system, as well as its potential use in the synthesis of other compounds. Finally, further research is needed to explore its potential use as a tool in drug design and development.
Métodos De Síntesis
The synthesis of DMPPMP is relatively straightforward and can be achieved through a variety of methods. The most commonly used approach is the Wittig-Horner reaction, which involves the formation of a phosphonium salt from a phosphonate ester and a base. The phosphonium salt is then reacted with a methylene-containing compound, such as dimethylacetylene, to produce DMPPMP. Other methods of synthesis include the use of Grignard reagents, alkylation reactions, and the use of organometallic reagents.
Propiedades
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-13-4-7-16(8-5-13)9-11-18(19)17-10-6-14(2)15(3)12-17/h4-12H,1-3H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZRWSKFPFQNQH-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate](/img/structure/B6355146.png)
![4-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6355148.png)
![3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B6355152.png)








![(2E)-1-(3,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6355234.png)

